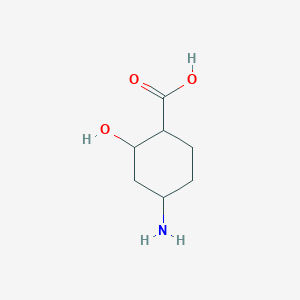

4-Amino-2-hydroxycyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-amino-2-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9H,1-3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAWRUQQEARCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261527 | |

| Record name | 4-Amino-2-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173731-97-0 | |

| Record name | 4-Amino-2-hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173731-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

The hydrogenation of substituted benzoic acids represents a historical route to cyclohexanecarboxylic acid derivatives. For 4-amino-2-hydroxycyclohexanecarboxylic acid, this approach typically begins with 4-nitro-2-hydroxybenzoic acid, which undergoes catalytic hydrogenation to reduce both the aromatic ring and nitro group. Early work by Inoue et al. demonstrated that hydrogenation over palladium-on-carbon (Pd/C) in acidic media (e.g., acetic acid) at 50–80°C and 3–5 bar H₂ pressure yields the cis-isomer predominantly due to adsorption effects on the catalyst surface . However, competing side reactions, such as over-reduction of the hydroxyl group or decarboxylation, necessitate careful control of reaction time and temperature.

A modified protocol by Kato et al. introduced ruthenium-based catalysts (e.g., Ru/Al₂O₃) in ethanol/water mixtures, achieving 85–90% conversion to the trans-isomer at 100°C and 10 bar H₂ . This selectivity arises from the catalyst’s ability to stabilize the transition state favoring axial hydroxyl group orientation. Post-hydrolysis purification via ion-exchange chromatography or recrystallization from ethanol/water mixtures yields the free amino acid with >98% purity .

| Catalyst | Conditions | Isomer Ratio (cis:trans) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | AcOH, 60°C, 4 bar H₂ | 7:3 | 72 |

| Ru/Al₂O₃ | EtOH/H₂O, 100°C, 10 bar | 1:4 | 89 |

Strecker Synthesis via Cyclohexenone Intermediates

The Strecker reaction, employing cyclohexenone derivatives as carbonyl precursors, enables direct installation of the α-amino group with stereochemical control. Fadel et al. reported a diastereoselective Strecker route starting from 4-hydroxycyclohexanone, which is condensed with (S)-α-methylbenzylamine (α-MBA) to form a chiral imine . Subsequent cyanide addition (NaCN or TMSCN) in the presence of ZnCl₂ generates α-aminonitriles with cis/trans ratios up to 4:1, depending on solvent polarity and temperature .

Hydrolysis of the nitrile group under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions affords the carboxylic acid, while hydrogenolysis of the α-MBA auxiliary over Pd(OH)₂/C yields the free amino acid. Critical to this method is the use of protective groups (e.g., benzyl ethers) for the hydroxyl moiety during imine formation to prevent side reactions. For example, 4-benzyloxycyclohexanone processed through this workflow achieved 68% overall yield of (1R,2S)-4-amino-2-hydroxycyclohexanecarboxylic acid with 92% enantiomeric excess (ee) .

Hydrolytic Amination of Cyclohexene Derivatives

Industrial-scale synthesis often leverages Diels-Alder adducts for their regioselective functionalization. The patent by Inoue and Kato details the hydration of 4-cyclohexenecarbonitrile with concentrated sulfuric acid, followed by hydrolysis to yield 4-hydroxycyclohexanecarboxylic acid . Introducing the amino group requires subsequent amination via Hofmann rearrangement or Curtius reaction. For instance, treating the intermediate hydroxynitrile with bromine in NaOH (Hofmann) generates an isocyanate, which is hydrolyzed to the primary amine.

This two-step process, while scalable, suffers from moderate stereocontrol. Using enantiopure 4-cyclohexenecarbonitrile derived from asymmetric Diels-Alder reactions improves diastereoselectivity. Inoue’s protocol reports a 78% yield of ethyl 4-hydroxycyclohexanecarboxylate after sulfuric acid hydration and esterification, which is then converted to the amino derivative via hydrazinolysis and hydrolysis .

Enzymatic and Biocatalytic Approaches

Recent advances in enzyme engineering have enabled the asymmetric synthesis of cyclic β-amino acids. Transaminases, particularly those from Arthrobacter sp., catalyze the transfer of an amino group to 4-hydroxycyclohexanecarbaldehyde with high stereoselectivity. A 2023 study demonstrated that recombinant E. coli expressing Rhodococcus transaminase achieved 95% conversion of the aldehyde to (1S,2R)-4-amino-2-hydroxycyclohexanecarboxylic acid in phosphate buffer (pH 7.5) at 30°C . Co-factor recycling systems (e.g., lactate dehydrogenase/glucose dehydrogenase) ensure catalytic efficiency, with space-time yields exceeding 50 g/L/day.

Resolution of Racemic Mixtures

Chromatographic and crystallization-based resolutions remain critical for obtaining enantiopure material. Diastereomeric salt formation with (1S)-camphorsulfonic acid in ethanol/water preferentially crystallizes the (1R,2S)-isomer, achieving 99% ee after two recrystallizations. Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase further refines enantiomeric ratios, with productivity rates of 1.2 kg racemate/day per liter of resin .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) undergoes several types of chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .

Scientific Research Applications

Chemical Properties and Structure

The compound has a cyclohexane ring with an amino group (), a hydroxyl group (), and a carboxylic acid group (). This configuration enables various interactions with biological macromolecules, influencing its activity in different applications.

Chemistry

In the field of chemistry, 4-amino-2-hydroxycyclohexanecarboxylic acid serves as a building block for the synthesis of more complex molecules. It is utilized as a reagent in organic synthesis due to its ability to form hydrogen bonds and participate in nucleophilic reactions. Its dual functionality enhances its reactivity compared to simpler analogs like cyclohexanecarboxylic acid or cyclohexanol .

Biology

The compound has been studied for its biological activities , particularly:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. Its structural characteristics allow it to disrupt bacterial cell walls effectively .

- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Potential : Recent studies suggest that the compound may enhance neuronal survival under oxidative stress conditions by reducing reactive oxygen species (ROS) production. This property could make it a candidate for further research in neurodegenerative diseases .

Medicine

In medicine, this compound is being investigated as a pharmaceutical intermediate . Its potential therapeutic properties are being explored for developing new drugs targeting inflammation and infection . Clinical trials have assessed its efficacy in improving bile secretion in patients with hepatic insufficiency, highlighting its safety profile alongside therapeutic benefits .

Industrial Applications

The compound is also utilized in the production of polymers , resins, and other industrial chemicals. Its unique properties make it valuable for synthesizing agrochemicals and fine chemicals used in various industries .

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound effectively inhibited several bacterial strains, suggesting its potential use in developing new antimicrobial agents. The mechanism was attributed to its ability to integrate into microbial membranes, disrupting their integrity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that the compound could significantly reduce pro-inflammatory cytokine levels in macrophages. This finding supports its potential role as an anti-inflammatory agent in therapeutic applications.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the cyclohexane ring allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules . These interactions can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

a) 4-Aminocyclohexanecarboxylic Acid (CAS: 1776-53-0)

- Structure: Lacks the hydroxyl group at position 2 but retains the amino group at position 4 and carboxylic acid.

- Properties: Higher thermal stability (mp >300°C for 1-Amino-1-cyclohexanecarboxylic acid, a positional isomer) due to reduced steric hindrance and hydrogen bonding compared to the hydroxylated analog .

- Applications : Used in peptide synthesis and as a chiral building block.

b) 3-Aminocyclohexanol (CAS: 6850-39-1)

- Properties: Lower molecular weight (115.17 g/mol) and mp (108–113°C for trans-4-aminocyclohexanol) compared to the target compound, reflecting reduced polarity .

- Applications : Intermediate in agrochemical and polymer synthesis.

c) 4-(Boc-Amino)cyclohexanecarboxylic Acid (CAS: 130309-46-5)

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid.

- Properties : Enhanced stability under basic conditions due to Boc protection. Molecular weight 243.3 g/mol .

- Applications : Used in peptide coupling reactions to prevent unwanted side reactions.

Functionalized Cyclohexane Derivatives vs. Aromatic Analogs

a) 4-Aminosalicylic Acid (4-ASA)

- Structure: Aromatic benzene ring with amino (position 4) and hydroxyl (position 2) groups, plus a carboxylic acid.

- Properties : Higher melting point (>300°C) and greater acidity (pKa ~1.5 for -COOH) due to aromatic conjugation, contrasting with the aliphatic cyclohexane backbone of the target compound .

- Applications : Antitubercular drug; demonstrates the impact of aromaticity on biological activity.

Comparative Data Table

Research Implications

The hydroxyl and amino groups in this compound enhance its hydrogen-bonding capacity, making it valuable in crystal engineering and drug design. In contrast, Boc-protected analogs offer controlled reactivity for stepwise syntheses . Aromatic analogs like 4-ASA highlight how ring structure impacts bioactivity and stability .

Biological Activity

4-Amino-2-hydroxycyclohexanecarboxylic acid, also known as L-2-amino-4-hydroxycyclohexane-1-carboxylic acid (often abbreviated as L-AHCA), is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexane ring with an amino group, a hydroxyl group, and a carboxylic acid group. This unique configuration allows for various interactions with biological macromolecules, influencing its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell walls may be attributed to its structural characteristics that facilitate interaction with microbial membranes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a mechanism that may involve the modulation of signaling pathways related to inflammation.

Neuroprotective Potential

Recent findings suggest that this compound may have neuroprotective effects. It has been shown to enhance neuronal survival under oxidative stress conditions by reducing reactive oxygen species (ROS) production and promoting antioxidant defenses . This property could make it a candidate for further research in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino and hydroxyl groups allow the compound to form hydrogen bonds with enzymes and receptors, facilitating biochemical interactions.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Membrane Interaction : Its structural properties enable it to integrate into cellular membranes, affecting membrane fluidity and function, which is crucial for microbial inhibition .

Case Studies

Research Applications

This compound serves as a versatile building block in organic synthesis and is investigated for its potential role in drug development. Its unique properties make it suitable for further exploration in pharmaceuticals aimed at treating infections and inflammatory conditions.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 4-Amino-2-hydroxycyclohexanecarboxylic acid in laboratory settings?

- Methodological Answer : Strict adherence to safety codes is critical. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (P280) . Store in a dry, sealed container under inert gas (P233, P231 + P232) and avoid exposure to heat (P210) . For spills, collect material in corrosion-resistant containers (P406) and dispose of via approved chemical waste protocols (P501) . Always work in a fume hood (P271) and monitor ventilation (P285) .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer : Enantiomerically pure synthesis can be achieved via chiral auxiliary-assisted methods. For example, Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan derivatives yield dihydroxylated cyclohexane scaffolds, which can be further functionalized . Chiral catalysts (e.g., Rh-complexes) or enzymatic resolution techniques may enhance stereochemical control. Post-synthesis, validate purity via HPLC with chiral columns or circular dichroism spectroscopy .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm cyclohexane ring substitution patterns and amino/hydroxy group positions.

- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and carboxylic acid C=O (1700–1725 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.